molecular formula C17H14F2 B599392 1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene CAS No. 145698-43-7

1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene

Cat. No.: B599392
CAS No.: 145698-43-7
M. Wt: 256.296
InChI Key: ASODTPYHUHDTFO-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene is an organic compound with the molecular formula C17H14F2. It is characterized by the presence of a difluorophenyl group attached to an ethynyl linkage, which is further connected to a propyl-substituted benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between the difluorophenyl group and the ethynyl linkage. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The choice of reagents, catalysts, and reaction conditions is optimized to achieve efficient production while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes .

Scientific Research Applications

1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity and potential interactions with hydrophobic targets .

Properties

IUPAC Name

1,2-difluoro-4-[2-(4-propylphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2/c1-2-3-13-4-6-14(7-5-13)8-9-15-10-11-16(18)17(19)12-15/h4-7,10-12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASODTPYHUHDTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60932676
Record name 1,2-Difluoro-4-[(4-propylphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145698-43-7
Record name 1,2-Difluoro-4-[2-(4-propylphenyl)ethynyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145698-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Difluoro-4-[(4-propylphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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